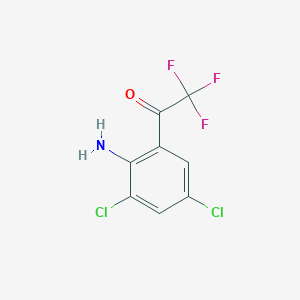
2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) is an organic compound with the molecular formula C_7H_16O_2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethyl groups and a propanediol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) typically involves the reaction of 2,2-diethyl-1,3-propanediol with N,N-dimethylcarbamate. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include aldehydes, acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diethyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
Neopentyl glycol: Another similar compound used in various industrial applications.
Uniqueness
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) is unique due to its specific combination of functional groups and its versatile applications across different fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
63834-75-3 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamoyloxymethyl)-2-ethylbutyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-7-13(8-2,9-18-11(16)14(3)4)10-19-12(17)15(5)6/h7-10H2,1-6H3 |
Clave InChI |
SYJOHJHUOWQNTH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(COC(=O)N(C)C)COC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)



![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)
